molecular formula C16H12ClFN4O B11296458 1-(3-chloro-4-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

1-(3-chloro-4-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11296458
M. Wt: 330.74 g/mol
InChI Key: PRYKYDUAKVBLDK-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 1-(3-chloro-4-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as copper(I) iodide. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-(3-chloro-4-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(3-chloro-4-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C16H12ClFN4O

Molecular Weight

330.74 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-5-methyl-N-phenyltriazole-4-carboxamide

InChI

InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-11-5-3-2-4-6-11)20-21-22(10)12-7-8-14(18)13(17)9-12/h2-9H,1H3,(H,19,23)

InChI Key

PRYKYDUAKVBLDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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